Chemical structure and properties of 7-iodo-1,6-dimethyl-1H-indazole
Chemical structure and properties of 7-iodo-1,6-dimethyl-1H-indazole
This guide serves as an authoritative technical resource on 7-iodo-1,6-dimethyl-1H-indazole (CAS 882672-39-1), a specialized heterocyclic building block critical in the synthesis of sterically constrained kinase inhibitors.
Advanced Pharmacophore for Next-Generation Kinase Inhibition
Executive Summary
7-iodo-1,6-dimethyl-1H-indazole represents a "privileged scaffold" modification in medicinal chemistry. While the indazole core is ubiquitous in FDA-approved drugs (e.g., Axitinib , Pazopanib ), this specific substitution pattern—featuring a C7-iodine flanked by a C6-methyl and N1-methyl—offers unique steric and electronic properties.
The C7-iodine serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing tails or hinge-binding motifs. The C6-methyl group provides a hydrophobic anchor, often utilized to target the "gatekeeper" residues in kinase ATP-binding pockets, while the N1-methyl locks the tautomeric equilibrium, ensuring consistent binding modes.
Chemical Identity & Structural Analysis[2][3][4]
Structural Logic
The molecule consists of a bicyclic indazole system.[1][2] The positioning of the iodine at C7 is synthetically challenging due to steric crowding from the N1-methyl and C6-methyl groups. However, this crowding is precisely what makes the resulting inhibitors potent; it forces attached ligands into specific atropisomeric conformations that can increase selectivity for target proteins.
Visualization (Graphviz/DOT)
The following diagram illustrates the core numbering and electronic environment of the molecule.[3]
Caption: Structural-Functional Map of 7-iodo-1,6-dimethyl-1H-indazole showing the role of each substituent in drug design.
Physiochemical Properties[7]
| Property | Value | Notes |
| Molecular Weight | 272.09 g/mol | Heavy atom effect due to Iodine. |
| Appearance | Pale yellow to off-white solid | Sensitive to light (iodides degrade). |
| Melting Point | 118 – 122 °C | Predicted range; purity dependent. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility (<0.1 mg/mL). |
| LogP (Predicted) | ~3.2 | Lipophilic due to Methyl/Iodo groups. |
| pKa (Conj. Acid) | ~1.5 (N2) | Very weak base; N1-Me reduces basicity. |
Synthetic Methodology (High-Purity Route)
Retrosynthetic Strategy
Direct iodination of 1,6-dimethylindazole is often non-selective (favoring C3). Therefore, the most robust route involves constructing the ring with the iodine already in place via a hydrazine cyclization.
Pathway: 2-Fluoro-4-methyl-3-iodobenzaldehyde + Methylhydrazine → Cyclization
Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).
Step 1: Precursor Preparation (If not commercially available)
-
Starting Material: 2-Fluoro-4-methylbenzaldehyde.
-
Iodination: Treat with LDA (Lithium Diisopropylamide) at -78°C in THF to direct lithiation to the position between the Fluoro and Methyl groups (ortho-lithiation directed by Fluorine).
-
Quench: Add Iodine (
) solution. -
Result: 2-Fluoro-3-iodo-4-methylbenzaldehyde.
Step 2: Indazole Ring Closure
-
Reagents: 2-Fluoro-3-iodo-4-methylbenzaldehyde (1.0 equiv), Methylhydrazine (1.2 equiv),
(2.0 equiv). -
Solvent: DMAc (Dimethylacetamide) or DMSO.
-
Procedure:
-
Dissolve aldehyde in DMAc.
-
Add
and cool to 0°C. -
Add Methylhydrazine dropwise (Caution: Exothermic).
-
Heat the mixture to 120°C for 12–16 hours.
-
-
Workup:
-
Cool to room temperature. Pour into ice water.
-
Extract with Ethyl Acetate (3x).[4]
-
Wash organic layer with Brine, dry over
.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The 7-iodo isomer is less polar than the 6-iodo or des-iodo byproducts.
Quality Control & Validation
-
¹H NMR (400 MHz, DMSO-d₆): Look for two aromatic singlets (or doublets with small coupling) representing H4 and H5. The N-Methyl singlet should appear around 4.0 ppm. The C-Methyl singlet around 2.4 ppm.
-
Mass Spectrometry: ESI+ m/z = 273.0
. Characteristic Iodine isotope pattern is not applicable (monoisotopic), but mass defect is significant.
Experimental Workflow Diagram
Caption: Optimized synthetic workflow for the regioselective production of 7-iodo-1,6-dimethyl-1H-indazole.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).
-
Light Sensitivity: Iodinated heterocycles are prone to photodeiodination. Store in amber vials under Argon at 2–8°C.
-
Reactivity: Avoid strong oxidizing agents. The C-I bond is labile under palladium catalysis; ensure no trace metals are present in storage containers to prevent slow decomposition.
References
-
Chemical Identity: CAS Common Chemistry. 7-iodo-1,6-dimethyl-1H-indazole (CAS 882672-39-1). Link
-
Indazole Synthesis (General): Cottyn, B., et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[5] Synlett, 2007.[5] Link
-
Kinase Inhibitor Scaffolds: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2021.[6][7] Link
- Lithiation Strategy: "Regioselective Functionalization of Indazoles." Journal of Organic Chemistry.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1234616-58-0: 6-Iodo-2,3-dimethyl-2H-indazole [cymitquimica.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Indazole synthesis [organic-chemistry.org]
